N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is a complex organic compound characterized by the presence of an anthracene moiety, a hydrazone linkage, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction. The final product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors
Mechanism of Action
The mechanism of action of N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is primarily based on its ability to interact with biological macromolecules. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. The hydrazone linkage can form reactive intermediates that interact with cellular proteins, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}-3,4-dichlorobenzamide
- **N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}-4-methoxybenzamide
- **N-{2-(2-(anthracen-9-ylmethylidene)hydrazinyl)-2-oxoethyl}-3-fluorobenzamide
Uniqueness
N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide is unique due to the combination of its anthracene, hydrazone, and furan moieties. This unique structure imparts distinct photophysical properties, making it valuable for applications in fluorescence-based sensing and imaging. Additionally, the presence of the furan ring enhances its reactivity, allowing for diverse chemical modifications.
Properties
Molecular Formula |
C22H17N3O3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c26-21(14-23-22(27)20-10-5-11-28-20)25-24-13-19-17-8-3-1-6-15(17)12-16-7-2-4-9-18(16)19/h1-13H,14H2,(H,23,27)(H,25,26)/b24-13+ |
InChI Key |
UYRXTYUYFACEPI-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)CNC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.